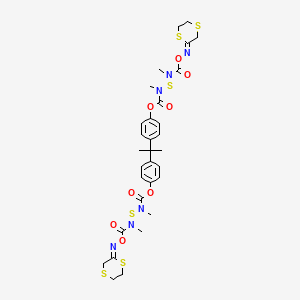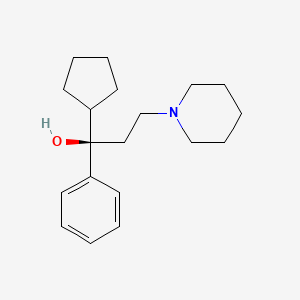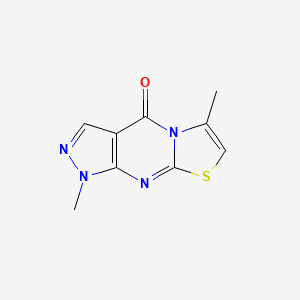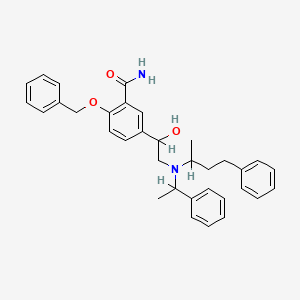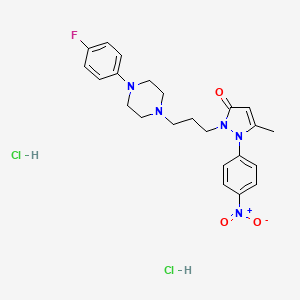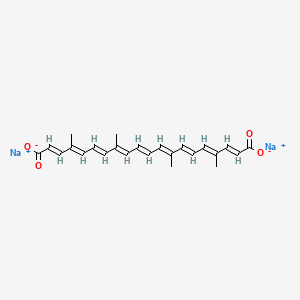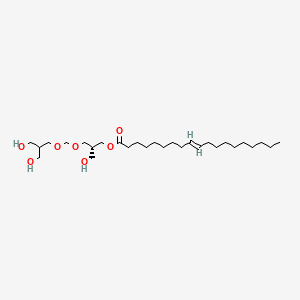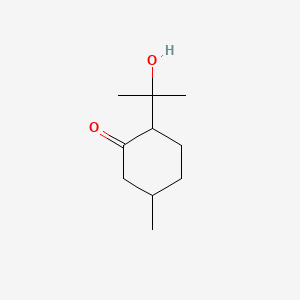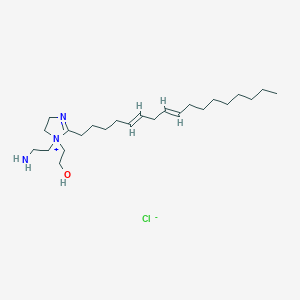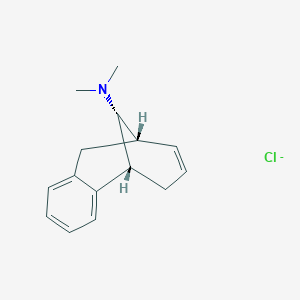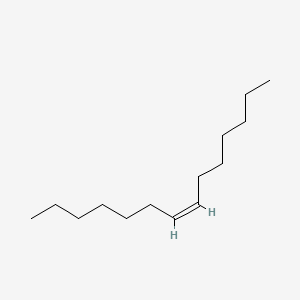
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- is a complex organic compound that features a piperidinol group attached to a pyridazinyl ring, which is further substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form a pyridazinone intermediate. This intermediate is then subjected to reduction and subsequent cyclization to yield the desired piperidinol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidinol group to a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidinol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: This compound shares a similar piperidinol structure but differs in the substitution pattern.
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness
4-Piperidinol, 1-(6-(3-chlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of both piperidinol and pyridazinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
93181-99-8 |
|---|---|
Molekularformel |
C15H16ClN3O |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
1-[6-(3-chlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16ClN3O/c16-12-3-1-2-11(10-12)14-4-5-15(18-17-14)19-8-6-13(20)7-9-19/h1-5,10,13,20H,6-9H2 |
InChI-Schlüssel |
HLFLRGFVWKJODY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



